molecular formula C10H9NO6S B11050079 (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid

(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid

Cat. No. B11050079
M. Wt: 271.25 g/mol
InChI Key: HCBZZRVBIVEINA-VOTSOKGWSA-N
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Description

(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfonyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.

    Sulfonation: Nitrobenzene is then subjected to sulfonation to introduce the sulfonyl group, resulting in 3-nitrobenzenesulfonic acid.

    Aldol Condensation: The final step involves an aldol condensation reaction between 3-nitrobenzenesulfonic acid and acetone, followed by acidification to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of nitro and sulfonyl groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the nitro group suggests possible applications in antimicrobial or anticancer research.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo redox reactions, while the sulfonyl group can participate in binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methyl-3-[(4-nitrophenyl)sulfonyl]prop-2-enoic acid: Similar structure but with the nitro group in the para position.

    (2E)-2-methyl-3-[(3-chlorophenyl)sulfonyl]prop-2-enoic acid: Similar structure but with a chloro group instead of a nitro group.

    (2E)-2-methyl-3-[(3-methylphenyl)sulfonyl]prop-2-enoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The unique combination of the nitro and sulfonyl groups in (2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications. Its reactivity and potential biological activity set it apart from similar compounds.

properties

Molecular Formula

C10H9NO6S

Molecular Weight

271.25 g/mol

IUPAC Name

(E)-2-methyl-3-(3-nitrophenyl)sulfonylprop-2-enoic acid

InChI

InChI=1S/C10H9NO6S/c1-7(10(12)13)6-18(16,17)9-4-2-3-8(5-9)11(14)15/h2-6H,1H3,(H,12,13)/b7-6+

InChI Key

HCBZZRVBIVEINA-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])/C(=O)O

Canonical SMILES

CC(=CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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